molecular formula C15H19Cl2NO3 B3820076 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid

4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid

Cat. No.: B3820076
M. Wt: 332.2 g/mol
InChI Key: CIQFJJQENMYKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a dichlorobenzyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of tert-butyl(2,4-dichlorobenzyl)amine: This step involves the reaction of tert-butylamine with 2,4-dichlorobenzyl chloride under basic conditions to form tert-butyl(2,4-dichlorobenzyl)amine.

    Coupling with a butanoic acid derivative: The tert-butyl(2,4-dichlorobenzyl)amine is then coupled with a butanoic acid derivative, such as succinic anhydride, under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

4-[tert-butyl(2,4-dichlorobenzyl)amino]-4-oxobutanoic acid can be compared with other similar compounds, such as:

    N-(4-(tert-butyl)-5-(2,4-dichlorobenzyl)thiazol-2-yl)-3,5-dinitrobenzamide: This compound shares structural similarities but differs in its functional groups and biological activities.

    2,4-Di-tert-butylphenol: While structurally different, this compound also contains tert-butyl groups and is used in various industrial applications.

    4,4’-di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups, used as a ligand in coordination chemistry.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[tert-butyl-[(2,4-dichlorophenyl)methyl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO3/c1-15(2,3)18(13(19)6-7-14(20)21)9-10-4-5-11(16)8-12(10)17/h4-5,8H,6-7,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQFJJQENMYKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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